molecular formula C9H12N6 B2516010 6-(piperazin-1-yl)-9H-purine CAS No. 245449-95-0

6-(piperazin-1-yl)-9H-purine

Cat. No.: B2516010
CAS No.: 245449-95-0
M. Wt: 204.237
InChI Key: FFNVVVLETZYYJN-UHFFFAOYSA-N
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Description

6-(piperazin-1-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The compound 6-(piperazin-1-yl)-9H-purine has been found to interact with Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological processes, including the regulation of neurotransmitter release and pain perception .

Mode of Action

The interaction of this compound with its targets results in significant changes in cellular activity. For instance, it acts as an antagonist at the Histamine H3 and Sigma-1 receptors . This means that it binds to these receptors and blocks their activity, which can lead to various downstream effects.

Biochemical Pathways

It is known that histamine h3 and sigma-1 receptors are involved in numerous cellular processes, including cell proliferation and apoptosis . Therefore, the antagonistic action of this compound on these receptors could potentially affect these processes.

Pharmacokinetics

It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of this compound, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and elimination.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For instance, one study found that a similar compound induced apoptosis in MCF-7 breast cancer cells . This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce cytochrome P450 3A4 could affect the metabolism and hence the efficacy of this compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)-9H-purine typically involves the reaction of a purine derivative with piperazine. One common method is the nucleophilic substitution reaction where 6-chloropurine is reacted with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

6-(piperazin-1-yl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(piperazin-1-yl)-9H-purine is unique due to its purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and nucleosides. This uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

6-piperazin-1-yl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNVVVLETZYYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an isopropanol solution (50 mL) of piperazine (5.57 g, 64.7 mmol), 6-chloropurine (1.00 g, 6.47 mmol) was added, followed by stirring at room temperature for 1.5 hours and then heating under reflux for 2.5 hours. The reaction solution was concentrated, saturated brine was added thereto, the mixture was extracted with chloroform and THF in that order, the extract was dried over anhydrous sodium sulfate, and then the solvent was evaporated to give the target compound. Thereafter, the water layer after extraction was allowed to stand, and then the precipitated crystals were recovered by filtration to give the target compound (1.07 g in total, 5.25 mmol).
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